molecular formula C8H14O B12306259 2-Ethoxyhexa-3,5-diene CAS No. 56752-55-7

2-Ethoxyhexa-3,5-diene

Cat. No.: B12306259
CAS No.: 56752-55-7
M. Wt: 126.20 g/mol
InChI Key: IXTXFMUQEVEFFL-VOTSOKGWSA-N
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Description

2-Ethoxyhexa-3,5-diene is an organic compound with the molecular formula C8H14O It is a derivative of hexadiene, where an ethoxy group is attached to the second carbon atom

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Ethoxyhexa-3,5-diene can be synthesized through the acid-catalyzed isomerization of 2,4-hexadien-1-ol. In the presence of ethanol, this reaction yields 3,5-hexadien-2-ol, which further reacts to form this compound . The reaction conditions typically involve the use of an acid catalyst and controlled temperature to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and catalysts, along with optimized reaction conditions to maximize yield and purity. The product is then purified through distillation or other separation techniques to obtain the final compound.

Chemical Reactions Analysis

Types of Reactions

2-Ethoxyhexa-3,5-diene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different alcohols or alkanes.

    Substitution: It can undergo substitution reactions where the ethoxy group is replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various acids or bases for substitution reactions. The reaction conditions vary depending on the desired product but generally involve controlled temperatures and specific solvents.

Major Products Formed

The major products formed from these reactions include various alcohols, alkanes, and substituted hexadienes, depending on the type of reaction and reagents used.

Scientific Research Applications

2-Ethoxyhexa-3,5-diene has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Ethoxyhexa-3,5-diene involves its interaction with specific molecular targets and pathways. The compound can undergo various chemical transformations, leading to the formation of reactive intermediates that interact with biological molecules. These interactions can result in changes in cellular processes and biochemical pathways, contributing to its observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific ethoxy substitution, which imparts distinct chemical properties and reactivity compared to other hexadiene derivatives. This uniqueness makes it valuable in various research and industrial applications.

Properties

CAS No.

56752-55-7

Molecular Formula

C8H14O

Molecular Weight

126.20 g/mol

IUPAC Name

(3E)-5-ethoxyhexa-1,3-diene

InChI

InChI=1S/C8H14O/c1-4-6-7-8(3)9-5-2/h4,6-8H,1,5H2,2-3H3/b7-6+

InChI Key

IXTXFMUQEVEFFL-VOTSOKGWSA-N

Isomeric SMILES

CCOC(C)/C=C/C=C

Canonical SMILES

CCOC(C)C=CC=C

Origin of Product

United States

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